Miripirium chloride

Übersicht

Beschreibung

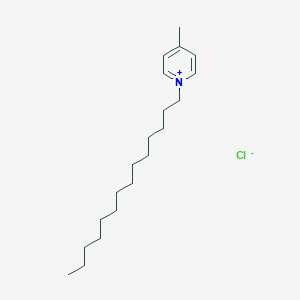

Miripirium chloride (CAS 2748-88-1; C${20}$H${36}$ClN) is a quaternary ammonium compound (QAC) classified under the picolinium subgroup. Its systematic name is 1-tetradecyl-4-picolinium chloride, and it is also known as Myristyl-γ-picolinium chloride . Structurally, it consists of a tetradecyl (C14) hydrophobic chain linked to a pyridinium ring substituted with a methyl group at the 4-position (Fig. 1). This configuration enhances its surfactant and antimicrobial properties, making it effective as a preservative in pharmaceutical formulations, such as injectable corticosteroids (e.g., Depo-Medrol®) .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Miripiriumchlorid wird typischerweise durch Erhitzen von Myristylchlorid (1-Chlorotetradecane) mit Gamma-Picolin (4-Methylpyridin) bei Temperaturen von 145 bis 150 °C synthetisiert. Diese Reaktion ist ein Quaternisierungsprozess, der eine längere Erhitzung erfordert, in der Regel 8 bis 12 Stunden .

Industrielle Produktionsmethoden

In industriellen Umgebungen wurde die Synthese von Miripiriumchlorid unter Verwendung von Durchflussverfahren optimiert. Dieses Verfahren beinhaltet die chemische Intensivierung der Reaktion unter Hochdruck- und Hochtemperaturbedingungen, wodurch die Reaktionszeit auf etwa 45 Minuten verkürzt wird, während gleichzeitig eine hohe Ausbeute und Reinheit beibehalten wird .

Chemische Reaktionsanalyse

Arten von Reaktionen

Miripiriumchlorid unterliegt aufgrund seiner quaternären Ammoniumstruktur hauptsächlich Substitutionsreaktionen. Unter bestimmten Bedingungen kann es auch an Oxidations- und Reduktionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Beinhalten typischerweise Nucleophile wie Hydroxidionen oder andere Anionen.

Oxidationsreaktionen: Können in Gegenwart starker Oxidationsmittel wie Kaliumpermanganat auftreten.

Reduktionsreaktionen: Können Reduktionsmittel wie Natriumborhydrid umfassen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können Substitutionsreaktionen verschiedene substituierte Pyridiniumsalze ergeben, während Oxidations- und Reduktionsreaktionen zu verschiedenen oxidierten oder reduzierten Formen der Verbindung führen können .

Analyse Chemischer Reaktionen

Substitution Reactions

Due to its quaternary ammonium structure, Miripirium chloride predominantly undergoes substitution reactions. This characteristic allows it to react with nucleophiles, which can replace the chloride ion in the compound. The general mechanism involves:

-

Nucleophilic Attack : A nucleophile attacks the positively charged nitrogen atom, leading to the displacement of the chloride ion.

This reaction is crucial in synthesizing derivatives of this compound that may have different biological activities or enhanced properties.

Hydrolysis

This compound can undergo hydrolysis in aqueous solutions, resulting in the formation of hydroxylated derivatives. This reaction is significant for understanding its stability and reactivity in biological systems:

The extent of hydrolysis can be influenced by factors such as pH and temperature.

Oxidation and Reduction Reactions

Under specific conditions, this compound may participate in oxidation and reduction reactions. These reactions can lead to changes in its oxidation state and potentially alter its antimicrobial properties.

Mechanism of Antimicrobial Action

This compound exhibits significant antimicrobial activity by disrupting microbial cell membranes. The mechanism involves:

-

Increased Membrane Permeability : The cationic nature of this compound allows it to interact with negatively charged components of microbial membranes, leading to increased permeability.

-

Cell Lysis : This disruption ultimately results in cell lysis and death, making it effective against a broad spectrum of bacteria and fungi.

Toxicity Considerations

While this compound is effective as an antimicrobial agent, it has been reported to have toxic effects, particularly upon various routes of administration (oral, intravenous). Studies have indicated that it can cause significant structural damage in biological tissues, such as retinal damage observed in animal models following intravitreal injection .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other quaternary ammonium compounds but is distinguished by its specific applications and effectiveness as a preservative in corticosteroid formulations. Below is a comparative table highlighting its unique features against similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Myristyl-gamma-picolinium chloride | C20H36N.Cl | Used as a preservative |

| Tetradecylpyridinium chloride | C14H24N.Cl | Shorter alkyl chain |

| Benzalkonium chloride | C21H38N.Cl | Broader spectrum antimicrobial activity |

| Cetylpyridinium chloride | C21H38N.Cl | Known for oral antiseptic applications |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Miripirium chloride is primarily recognized for its antimicrobial properties, making it valuable in several research and industrial applications.

Chemistry

- Preservative in Chemical Formulations : It is used to inhibit microbial growth in various chemical products, ensuring stability and longevity.

- Synthetic Chemistry Reagent : It serves as a reagent in synthetic pathways, particularly in the synthesis of other compounds.

Biology

- Antimicrobial Studies : Its efficacy against bacteria and fungi makes it a subject of research in microbiology. It disrupts cellular processes in microbes, leading to cell lysis through increased membrane permeability .

Medicine

- Pharmaceutical Preservative : this compound is incorporated into pharmaceutical products such as Depo-Medrol and Depo-Provera to prevent microbial contamination .

- Veterinary Medicine : It has been explored as a preservative in veterinary drugs and vaccines .

Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against various bacterial strains commonly found in clinical settings. The compound showed significant inhibition at concentrations as low as 0.1% .

Allergic Reactions

Research has indicated that some patients may develop contact allergies to this compound when used in formulations like Depo-Medrol. A case study documented instances of allergic dermatitis linked to this compound, underscoring the need for careful monitoring during pharmaceutical use .

Industrial Applications

Beyond its use in pharmaceuticals, this compound has applications in industrial processes:

- Catalyst and Stabilizer : It serves as a catalyst and stabilizer in various chemical reactions within industrial settings .

Comparative Data Table

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemistry | Preservative | Prevents microbial growth in formulations |

| Synthetic Reagent | Used in various chemical syntheses | |

| Biology | Antimicrobial Studies | Effective against multiple bacterial strains |

| Medicine | Pharmaceutical Preservative | Incorporated in products like Depo-Medrol |

| Veterinary Medicine | Investigated for use in vaccines | |

| Industry | Catalyst/Stabilizer | Enhances reaction stability |

Wirkmechanismus

Miripirium chloride exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. The cationic nature of the compound allows it to interact with the negatively charged components of microbial cell membranes, leading to cell lysis and death . This mechanism is similar to other quaternary ammonium compounds, which target the lipid bilayer of cell membranes.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular weight : 325.96 g/mol .

- Solubility : Highly soluble in water due to its ionic nature.

- Mechanism of action : Disrupts microbial cell membranes via electrostatic interactions with negatively charged phospholipids, leading to leakage of cellular contents .

- Applications : Primarily used at 0.02% concentration to prevent microbial contamination in multi-dose vials .

Comparison with Similar Quaternary Ammonium Compounds (QACs)

Miripirium chloride belongs to a broader class of QACs, which share a cationic nitrogen center but differ in alkyl chain lengths, aromatic substituents, and specific applications. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Functional Comparison

Structural Insights :

- Chain Length : Miripirium’s tetradecyl chain (C14) provides moderate hydrophobicity, balancing antimicrobial activity and solubility. Longer chains (e.g., cetyl in cetylpyridinium) enhance lipid membrane disruption but reduce solubility .

Antimicrobial Efficacy

This compound exhibits potent activity against gram-positive bacteria and fungi but is less effective against gram-negative strains due to its structural simplicity. In contrast:

- Benzalkonium chloride : Broad-spectrum, including pseudomonas .

- Cetylpyridinium chloride : Effective against oral pathogens (e.g., Streptococcus mutans) .

- Cetalkonium chloride : Used in high-concentration formulations for resistant biofilms .

Regulatory and Application Differences

- Pharmaceutical Use : Miripirium is restricted to preservative roles in sterile suspensions (e.g., Depo-Medrol®) due to its narrow safety margin .

- Consumer Products : Benzalkonium and cetylpyridinium are widely used in over-the-counter antiseptics and cosmetics .

Research Findings and Clinical Relevance

Hypersensitivity Case Studies

Two cases of contact allergy to this compound were reported in patients receiving methylprednisolone acetate injections, confirmed via patch testing . This contrasts with benzalkonium chloride, which shows higher allergenic prevalence in topical formulations .

Stability and Compatibility

This compound’s stability in acidic environments (e.g., Depo-Medrol’s pH 3.5–7.0) makes it suitable for corticosteroid suspensions. However, it is incompatible with anionic surfactants, limiting formulation flexibility .

Biologische Aktivität

Miripirium chloride, chemically known as myristyl-γ-picolinium chloride, is a quaternary ammonium compound primarily used as an antimicrobial preservative in pharmaceutical formulations. Its notable application includes serving as a preservative in Depo-Medrol , a corticosteroid injection used for various inflammatory conditions. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicity, and clinical implications.

- Molecular Formula : CHN.Cl

- Molecular Weight : 325.96 g/mol

- Stereochemistry : Achiral

- Charge : Neutral

Structure Representation

- SMILES : [Cl-].CCCCCCCCCCCCCC[N+]1=CC=C(C)C=C1

- InChIKey : ZCTSINFCZHUVLI-UHFFFAOYSA-M

Antimicrobial Properties

This compound functions primarily as an antimicrobial agent, inhibiting microbial growth and thus preserving the integrity of pharmaceutical products. It has been documented to be effective against a range of bacteria and fungi, making it valuable in formulations that require extended shelf life and stability.

The antimicrobial activity of this compound is attributed to its ability to disrupt microbial cell membranes. By interacting with phospholipid bilayers, it alters membrane permeability, leading to cell lysis and death. This mechanism is typical of many quaternary ammonium compounds.

Use in Depo-Medrol

This compound is included in Depo-Medrol , which is used for:

- Treatment of musculoskeletal conditions (e.g., arthritis)

- Alleviating allergic reactions (e.g., dermatitis)

- Managing severe infections where anti-inflammatory effects are beneficial .

Toxicological Studies

Toxicity studies have indicated varying lethal doses depending on the route of administration:

- Intravenous (IV) : LD50 ~ 30 mg/kg

- Intraperitoneal (IP) : LD50 ~ 7.5 mg/kg

- Subcutaneous (SC) : LD50 ~ 200 mg/kg .

These studies highlight the importance of careful dosing and monitoring during clinical use.

Allergic Reactions

Some case reports indicate that this compound can induce contact allergies, particularly in patients receiving Depo-Medrol injections. Symptoms may include localized dermatitis or systemic allergic responses .

Case Studies

-

Case Study on Allergic Reaction :

A patient developed contact dermatitis following multiple administrations of Depo-Medrol containing this compound. Patch testing confirmed sensitivity to the compound, leading to a reevaluation of treatment options . -

Clinical Efficacy in Inflammatory Conditions :

A retrospective study analyzed the outcomes of patients with rheumatoid arthritis treated with Depo-Medrol. Results indicated significant reductions in pain and inflammation, with an observed safety profile consistent with known side effects of corticosteroids .

Summary Table of Biological Activity

| Property | Detail |

|---|---|

| Antimicrobial Activity | Effective against bacteria and fungi |

| Mechanism | Disrupts microbial cell membranes |

| Clinical Uses | Arthritis, allergic reactions |

| Toxicity | IV LD50 ~ 30 mg/kg; IP LD50 ~ 7.5 mg/kg |

| Allergic Reactions | Possible contact dermatitis |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Miripirium chloride that influence its antimicrobial efficacy?

- Methodological Answer: Researchers should characterize its solubility, critical micelle concentration (CMC), and surface activity using techniques like dynamic light scattering (DLS) for particle size analysis, UV-Vis spectroscopy for stability under varying pH/temperature, and mass spectrometry for purity validation. Structural confirmation via NMR and X-ray crystallography is critical .

Q. How does this compound interact with bacterial cell membranes at the molecular level?

- Methodological Answer: Employ fluorescence microscopy with membrane-specific dyes (e.g., propidium iodide) to assess membrane disruption. Combine this with zeta potential measurements to quantify electrostatic interactions between the cationic quaternary ammonium group and anionic bacterial membranes. Molecular dynamics simulations can model lipid bilayer interactions .

Q. What standardized assays are recommended for evaluating this compound’s antimicrobial spectrum?

- Methodological Answer: Use CLSI or EUCAST guidelines for minimum inhibitory concentration (MIC) assays. Include time-kill kinetics studies to differentiate bacteriostatic vs. bactericidal effects. Test against biofilm-forming strains using crystal violet staining or confocal microscopy to assess biofilm penetration .

Advanced Research Questions

Q. How can conflicting efficacy data for this compound in different formulations be reconciled?

- Methodological Answer: Conduct systematic meta-analyses of published datasets, stratifying results by formulation variables (e.g., solvent polarity, presence of surfactants). Use multivariate regression to identify confounding factors like ionic strength or organic matter interference. Validate findings with head-to-head comparative studies under controlled conditions .

Q. What experimental strategies optimize this compound’s stability in complex biological matrices?

- Methodological Answer: Design stability-indicating HPLC methods to track degradation products under stressors (light, heat, oxidation). Pair with circular dichroism (CD) spectroscopy to monitor conformational changes in proteins or lipids that may sequester the compound. Accelerated stability studies using Arrhenius modeling predict shelf-life .

Q. How do resistance mechanisms to this compound evolve in bacterial populations?

- Methodological Answer: Perform serial passage experiments under sub-inhibitory concentrations, followed by whole-genome sequencing to identify mutations. Use transcriptomics (RNA-Seq) to map upregulated efflux pumps or membrane modification genes. Cross-reference with phenotypic assays (e.g., ethidium bromide accumulation for efflux activity) .

Q. What in vitro-to-in vivo translation challenges arise when studying this compound’s pharmacokinetics?

- Methodological Answer: Develop physiologically based pharmacokinetic (PBPK) models incorporating tissue-specific binding coefficients and clearance rates. Validate using ex vivo organ models (e.g., skin permeation assays) and microdialysis in animal studies. Account for protein binding effects via equilibrium dialysis .

Q. Data Analysis and Interpretation

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

- Methodological Answer: Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure levels with microbial kill rates. Use Monte Carlo simulations to account for inter-subject variability. Incorporate host factors (e.g., immune response, mucus layer integrity) using 3D co-culture models .

Q. What statistical approaches are suitable for analyzing dose-response heterogeneity in this compound studies?

- Methodological Answer: Use nonlinear mixed-effects modeling (NONMEM) to handle clustered or hierarchical data. Apply machine learning algorithms (e.g., random forests) to identify subpopulations with divergent responses. Report confidence intervals and effect sizes to avoid overinterpretation of small-sample studies .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility of this compound’s activity across laboratories?

- Methodological Answer: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles by publishing raw datasets, instrument calibration protocols, and batch-specific compound characterization (e.g., NMR spectra, elemental analysis). Use inter-laboratory ring tests to validate key assays like MIC or biofilm inhibition .

Eigenschaften

IUPAC Name |

4-methyl-1-tetradecylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-21-18-15-20(2)16-19-21;/h15-16,18-19H,3-14,17H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTSINFCZHUVLI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046834 | |

| Record name | Miripirium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2748-88-1 | |

| Record name | Myristyl-γ-picolinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2748-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miripirium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002748881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quatresin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium, 4-methyl-1-tetradecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Miripirium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1-tetradecylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRIPIRIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D6CWI0P23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.